molecular formula C10H13NO3 B12966507 Methyl 2-(6-methoxy-2-methylpyridin-3-yl)acetate

Methyl 2-(6-methoxy-2-methylpyridin-3-yl)acetate

Cat. No.: B12966507
M. Wt: 195.21 g/mol
InChI Key: SNNNSSBSVDULKR-UHFFFAOYSA-N
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Description

Methyl 2-(6-methoxy-2-methylpyridin-3-yl)acetate is an organic compound with a complex structure that includes a pyridine ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-methoxy-2-methylpyridin-3-yl)acetate typically involves the reaction of 6-methoxy-2-methylpyridine with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxy-2-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-methylpyridine derivatives.

    Reduction: Formation of 2-(6-methoxy-2-methylpyridin-3-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(6-methoxy-2-methylpyridin-3-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxy-2-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and methyl groups on the pyridine ring play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methylpyridine: Shares the pyridine ring structure with methoxy and methyl substitutions.

    Methyl 2-(6-methoxy-3-pyridyl)acetate: Similar ester functionality but different substitution pattern on the pyridine ring.

    2-Methyl-6-methoxypyridine-3-boronic acid: Contains a boronic acid group instead of an ester.

Uniqueness

Methyl 2-(6-methoxy-2-methylpyridin-3-yl)acetate is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(6-methoxy-2-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H13NO3/c1-7-8(6-10(12)14-3)4-5-9(11-7)13-2/h4-5H,6H2,1-3H3

InChI Key

SNNNSSBSVDULKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)CC(=O)OC

Origin of Product

United States

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